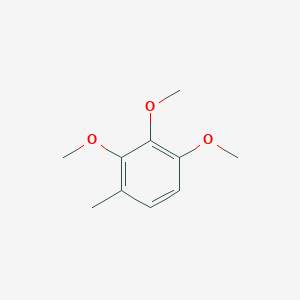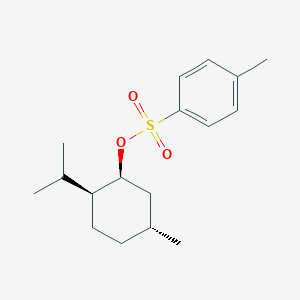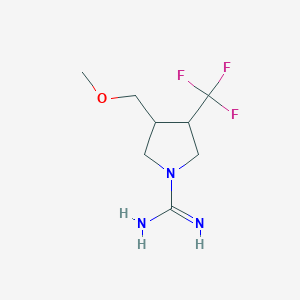
3-Ethynyl-5-fluoro-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-5-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C10H7FO3. It is a derivative of benzoic acid, featuring an ethynyl group at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-fluoro-4-methoxybenzoic acid, which can be synthesized through the nucleophilic aromatic substitution of 4-methoxybenzoic acid with a fluorinating agent . The ethynyl group can then be introduced via a Sonogashira coupling reaction, where 3-fluoro-4-methoxybenzoic acid is reacted with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate.
Major Products
Nucleophilic Substitution: Substituted benzoic acids.
Esterification: Methyl or ethyl esters of this compound.
Coupling Reactions: Various substituted aromatic compounds.
Scientific Research Applications
3-Ethynyl-5-fluoro-4-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and fluorine groups can enhance binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Lacks the ethynyl group, making it less reactive in coupling reactions.
3-Fluoro-5-methoxybenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,4,5-Trifluoro-3-methoxybenzoic acid: Contains multiple fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness
3-Ethynyl-5-fluoro-4-methoxybenzoic acid is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in synthetic applications. The combination of the ethynyl, fluorine, and methoxy groups imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H7FO3 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
3-ethynyl-5-fluoro-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H7FO3/c1-3-6-4-7(10(12)13)5-8(11)9(6)14-2/h1,4-5H,2H3,(H,12,13) |
InChI Key |
YVJQXRJGOBPSGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)




![trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)


![(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13427221.png)


![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)


